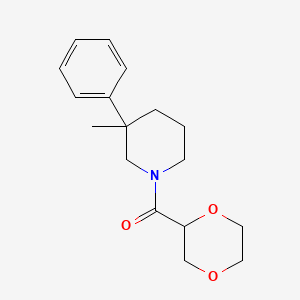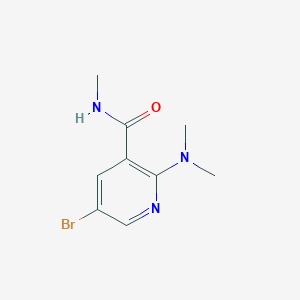
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its stimulant effects. MDPV is a potent psychostimulant that has been linked to numerous cases of drug abuse and addiction. However, MDPV has also shown promising results in scientific research, particularly in the field of neuroscience.
作用機序
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels leads to the stimulant effects of this compound, such as increased alertness, euphoria, and energy.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its stimulant effects, this compound has been shown to increase heart rate, blood pressure, and body temperature. This compound has also been linked to seizures, psychosis, and other adverse effects.
実験室実験の利点と制限
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of psychostimulants on the brain. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, this compound also has several limitations. It is a highly addictive substance that can be dangerous if not handled properly. Additionally, the adverse effects of this compound can make it difficult to conduct experiments safely.
将来の方向性
There are several future directions for research on 1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone. One potential area of research is the development of new drugs that target the same neurotransmitter systems as this compound but with fewer adverse effects. Another area of research is the study of the long-term effects of this compound use on the brain and behavior. Finally, research on the use of this compound as a potential treatment for psychiatric disorders such as depression and ADHD is also an area of interest.
合成法
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reduction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) using sodium borohydride in the presence of a catalyst such as palladium on carbon. The resulting product is this compound, which can be purified using various methods such as recrystallization or chromatography.
科学的研究の応用
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone has been extensively studied in scientific research due to its potent stimulant effects. In particular, this compound has been used in neuroscience research to study the effects of psychostimulants on the brain. This compound has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a crucial role in reward and motivation.
特性
IUPAC Name |
1,4-dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(14-6-3-2-4-7-14)8-5-9-18(13-17)16(19)15-12-20-10-11-21-15/h2-4,6-7,15H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLCLRSDCVTNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2COCCO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-Cyclopropylethyl)-3-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7596256.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B7596261.png)
![1-[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]-1-methyl-3-prop-2-ynylurea](/img/structure/B7596266.png)
![1-Phenyl-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7596273.png)
![2-[(5-Bromo-2-chlorophenyl)methyl-methylamino]acetonitrile](/img/structure/B7596283.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B7596289.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide](/img/structure/B7596291.png)
![4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7596310.png)


![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(3-methylcyclohexyl)oxyethanone](/img/structure/B7596328.png)

![N-[2-(2-methylphenyl)pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B7596332.png)